2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt
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Overview
Description
Cgp 55802A is a novel photoaffinity ligand used to label NMDA receptor in situ.
Scientific Research Applications
Photoaffinity Labeling and Binding Properties
The compound has been studied for its potential in photoaffinity labeling. Heckendorn et al. (1993) synthesized omega-benzoylated derivatives of this compound, including an omega-4-azidosalicylamide derivative. This compound showed high affinity to the glutamate recognition site of the NMDA (N-methyl-D-aspartate) receptor, suggesting its use in studying receptor-ligand interactions (Heckendorn et al., 1993).
Metabolism and Biochemical Pathways
The metabolism of similar compounds has been explored in scientific research. For instance, Orii et al. (2006) studied the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp., showing a different modified meta-cleavage pathway for 2-aminophenols, which might be relevant to understanding the biochemical pathways involving compounds like 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt (Orii et al., 2006).
Synthesis and Characterization
Various synthesis and characterization methods have been developed for compounds with similar structures. Krečmerová et al. (1995) discussed the synthesis of related phosphonomethyl derivatives, which could inform methods for synthesizing and characterizing 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt (Krečmerová et al., 1995).
Photodecomposition Studies
The photodecomposition of similar compounds has also been a subject of research. Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, which led to the formation of hydroxybenzoic acids and benzoic acid itself. This study can provide insights into the stability and photodecomposition of 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt under similar conditions (Crosby & Leitis, 1969).
Application in Polymer Science
Research has been conducted on the use of benzoic acid and its derivatives in doping polyaniline, a conducting polymer. Amarnath and Palaniappan (2005) explored the properties of benzoic acid doped polyaniline salts, which can provide valuable information for the application of 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt in polymer science (Amarnath & Palaniappan, 2005).
properties
CAS RN |
152564-63-1 |
---|---|
Product Name |
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt |
Molecular Formula |
C18H24IN5NaO7P |
Molecular Weight |
603.28 |
IUPAC Name |
3-Decenoic acid, 2-amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-(phosphonomethyl)-, monosodium salt, (E)- |
InChI |
InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+; |
InChI Key |
FASKOKIDAZVESF-LBEJWNQZSA-M |
SMILES |
O=C([O-])C(N)/C=C(CP(O)(O)=O)\CCCCCCNC(C1=CC=C(N=[N+]=[N-])C(I)=C1O)=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cgp 55802A; Cgp-55802A; Cgp55802A. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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